molecular formula C6H6ClFN2 B2957208 2-Chloro-6-fluorobenzene-1,4-diamine CAS No. 601493-12-3

2-Chloro-6-fluorobenzene-1,4-diamine

Cat. No.: B2957208
CAS No.: 601493-12-3
M. Wt: 160.58
InChI Key: KJGVOIMOZRUCKF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzene-1,4-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, where two amine groups are substituted at the 1 and 4 positions, and chlorine and fluorine atoms are substituted at the 2 and 6 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzene-1,4-diamine typically involves the nitration of 2-Chloro-6-fluorobenzene, followed by reduction of the nitro groups to amine groups. The nitration process involves treating 2-Chloro-6-fluorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the amine groups.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitro or reduced amine compounds.

Scientific Research Applications

2-Chloro-6-fluorobenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-fluorobenzene-1,4-diamine exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroaniline: Similar structure but with different substitution pattern.

    2,6-Dichloroaniline: Contains two chlorine atoms instead of chlorine and fluorine.

    4-Fluoroaniline: Contains only a fluorine atom and one amine group.

Uniqueness

2-Chloro-6-fluorobenzene-1,4-diamine is unique due to the specific arrangement of chlorine, fluorine, and amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluorobenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGVOIMOZRUCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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